(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the structure of a related compound was analyzed based on its IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the 1H-NMR and 13C-NMR data provided insights into the chemical shifts of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the 1H-NMR and 13C-NMR data provided insights into the chemical shifts of the compound .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : Research involving similar compounds has demonstrated their potential in antimicrobial applications. For example, compounds synthesized from 2-amino substituted benzothiazoles and chloropyridine derivatives have shown variable and modest activity against strains of bacteria and fungi. These studies highlight the utility of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies : Compounds with a similar structural framework have been evaluated for their anticancer and antituberculosis properties. For instance, derivatives of piperazine methanone have been synthesized and tested for in vitro anticancer activity against specific cancer cell lines, demonstrating the potential for these compounds in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Inhibitors in Corrosion : Compounds incorporating piperazine derivatives have been investigated for their role as corrosion inhibitors, particularly for protecting mild steel in acidic environments. These studies provide valuable insights into the application of such compounds in materials science to enhance the durability and longevity of metals (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Selective Estrogen Receptor Modulators (SERMs) : While not directly related to the exact chemical name given, studies on structurally related compounds have led to the discovery of novel SERMs. These compounds exhibit specific agonist or antagonist activities on estrogen receptors, indicating their potential in treating conditions like osteoporosis and certain types of cancer (Palkowitz et al., 1997).
Mechanism of Action
Target of Action
The compound “(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone” contains a thiazole ring . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can interact with various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Thiazole derivatives can have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives can have a wide range of effects depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c1-28-15-6-5-14(20)17-16(15)21-19(29-17)23-9-7-22(8-10-23)18(25)12-3-2-4-13(11-12)24(26)27/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSBVDRKNOIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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